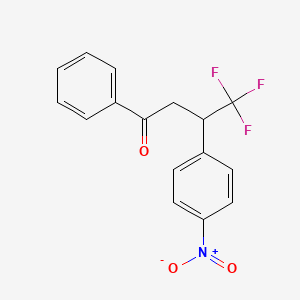![molecular formula C36H37F2N5O5 B12635160 (R)-tert-butyl 8-(3,5-difluorophenyl)-10-oxo-9-(2-oxo-2-((R)-2'-oxo-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridine]-5-ylaMino)ethyl)-6,9-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B12635160.png)
(R)-tert-butyl 8-(3,5-difluorophenyl)-10-oxo-9-(2-oxo-2-((R)-2'-oxo-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridine]-5-ylaMino)ethyl)-6,9-diazaspiro[4.5]decane-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-tert-butyl 8-(3,5-difluorophenyl)-10-oxo-9-(2-oxo-2-(®-2’-oxo-1,1’,2’,3-tetrahydrospiro[indene-2,3’-pyrrolo[2,3-b]pyridine]-5-ylaMino)ethyl)-6,9-diazaspiro[45]decane-6-carboxylate is a complex organic compound that features a unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl 8-(3,5-difluorophenyl)-10-oxo-9-(2-oxo-2-(®-2’-oxo-1,1’,2’,3-tetrahydrospiro[indene-2,3’-pyrrolo[2,3-b]pyridine]-5-ylaMino)ethyl)-6,9-diazaspiro[4.5]decane-6-carboxylate involves multiple steps, including the formation of the spirocyclic core and the introduction of various functional groups. The process typically starts with the preparation of the spiro[indene-2,3’-pyrrolo[2,3-b]pyridine] scaffold, followed by the attachment of the difluorophenyl and tert-butyl groups under controlled conditions. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography would be employed to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-tert-butyl 8-(3,5-difluorophenyl)-10-oxo-9-(2-oxo-2-(®-2’-oxo-1,1’,2’,3-tetrahydrospiro[indene-2,3’-pyrrolo[2,3-b]pyridine]-5-ylaMino)ethyl)-6,9-diazaspiro[4.5]decane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional carbonyl groups, while substitution reactions could introduce new aromatic or aliphatic groups.
Applications De Recherche Scientifique
®-tert-butyl 8-(3,5-difluorophenyl)-10-oxo-9-(2-oxo-2-(®-2’-oxo-1,1’,2’,3-tetrahydrospiro[indene-2,3’-pyrrolo[2,3-b]pyridine]-5-ylaMino)ethyl)-6,9-diazaspiro[4.5]decane-6-carboxylate has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable subject for studying spirocyclic chemistry and developing new synthetic methodologies.
Biology: Its potential biological activity can be explored for developing new drugs or understanding biological pathways.
Medicine: The compound may serve as a lead compound for developing new therapeutic agents, particularly for diseases where modulation of specific molecular targets is beneficial.
Industry: The compound’s properties could be harnessed for creating new materials or catalysts in industrial processes.
Mécanisme D'action
The mechanism of action of ®-tert-butyl 8-(3,5-difluorophenyl)-10-oxo-9-(2-oxo-2-(®-2’-oxo-1,1’,2’,3-tetrahydrospiro[indene-2,3’-pyrrolo[2,3-b]pyridine]-5-ylaMino)ethyl)-6,9-diazaspiro[4.5]decane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and thereby exerting its effects. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds share a similar spirocyclic structure and have been studied for their biological activities.
Pyrrolopyrazine derivatives: These compounds also feature nitrogen-containing heterocycles and have shown various biological activities.
Uniqueness
®-tert-butyl 8-(3,5-difluorophenyl)-10-oxo-9-(2-oxo-2-(®-2’-oxo-1,1’,2’,3-tetrahydrospiro[indene-2,3’-pyrrolo[2,3-b]pyridine]-5-ylaMino)ethyl)-6,9-diazaspiro[4.5]decane-6-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C36H37F2N5O5 |
|---|---|
Poids moléculaire |
657.7 g/mol |
Nom IUPAC |
tert-butyl (8R)-8-(3,5-difluorophenyl)-10-oxo-9-[2-oxo-2-[[(2R)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]amino]ethyl]-6,9-diazaspiro[4.5]decane-6-carboxylate |
InChI |
InChI=1S/C36H37F2N5O5/c1-34(2,3)48-33(47)43-19-28(22-13-24(37)16-25(38)14-22)42(32(46)36(43)10-4-5-11-36)20-29(44)40-26-9-8-21-17-35(18-23(21)15-26)27-7-6-12-39-30(27)41-31(35)45/h6-9,12-16,28H,4-5,10-11,17-20H2,1-3H3,(H,40,44)(H,39,41,45)/t28-,35+/m0/s1 |
Clé InChI |
GEVOKFPQCIBGAT-JADSYQMUSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C[C@H](N(C(=O)C12CCCC2)CC(=O)NC3=CC4=C(C[C@@]5(C4)C6=C(NC5=O)N=CC=C6)C=C3)C7=CC(=CC(=C7)F)F |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(N(C(=O)C12CCCC2)CC(=O)NC3=CC4=C(CC5(C4)C6=C(NC5=O)N=CC=C6)C=C3)C7=CC(=CC(=C7)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3aR,6aS)-5'-fluoro-5-[(4-fluorophenyl)methyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide](/img/structure/B12635082.png)
![2-Iodo-N-[2-(1-methyl-1H-benzimidazol-2-yl)propyl]benzamide](/img/structure/B12635095.png)
![(3aS,4R,4aS,7aR,8R,8aS)-6-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-epoxy[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B12635096.png)
![(1S,4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-ol](/img/structure/B12635113.png)

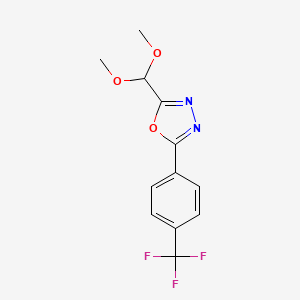
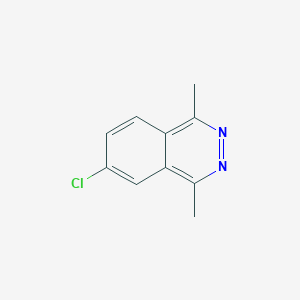
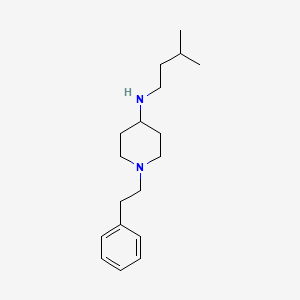
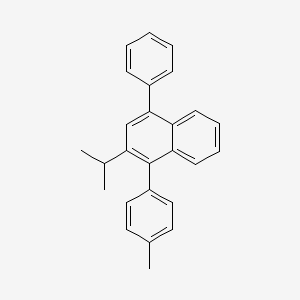
![(3aR,6aS)-5-[2-(3,4-dimethoxyphenyl)ethyl]-5'-fluoro-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12635137.png)
![Cyclohexanol, 4-[[4-[5-(dimethylamino)-1-(phenylmethyl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-, trans-](/img/structure/B12635145.png)
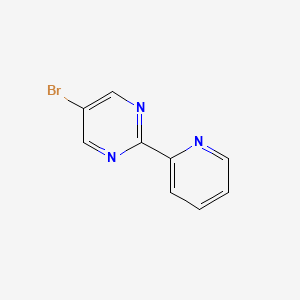
![N-methyl-1-[4-[4-(5-methyl-1H-indazol-3-yl)triazol-1-yl]phenyl]methanamine](/img/structure/B12635154.png)
